molecular formula C23H15ClFN5O2 B11290444 N-(2-chlorobenzyl)-3-(2-fluorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide

N-(2-chlorobenzyl)-3-(2-fluorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide

Cat. No.: B11290444
M. Wt: 447.8 g/mol
InChI Key: PLGYFMBKVFPMIS-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-3-(2-fluorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide is a structurally complex heterocyclic compound featuring a triazoloquinazoline core fused with a triazole ring. Its substituents include a 2-chlorobenzyl group at the N-position and a 2-fluorophenyl group at the 3-position, which likely enhance its bioactivity by modulating electronic and steric properties.

Properties

Molecular Formula

C23H15ClFN5O2

Molecular Weight

447.8 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-3-(2-fluorophenyl)-5-oxo-1H-triazolo[1,5-a]quinazoline-8-carboxamide

InChI

InChI=1S/C23H15ClFN5O2/c24-17-7-3-1-5-14(17)12-26-22(31)13-9-10-16-19(11-13)30-21(27-23(16)32)20(28-29-30)15-6-2-4-8-18(15)25/h1-11,29H,12H2,(H,26,31)

InChI Key

PLGYFMBKVFPMIS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)C2=CC3=C(C=C2)C(=O)N=C4N3NN=C4C5=CC=CC=C5F)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorobenzyl)-3-(2-fluorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to optimize the reaction conditions and minimize by-products. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Nucleophilic Substitution at the 2-Chlorobenzyl Group

The 2-chlorobenzyl moiety undergoes nucleophilic displacement under basic conditions. Key examples include:

Reaction Conditions Product Biological Relevance
Amine substitutionK₂CO₃/DMF, 80°C, 12 hrsBenzylamine derivativesEnhanced kinase inhibition
Thiol substitutionEt₃N/THF, rt, 6 hrsThioether analogsImproved solubility profiles
Azide displacementNaN₃/DMSO, 100°C, 8 hrsBenzyl azide intermediatesPrecursors for click chemistry

This reactivity aligns with methodologies observed in triazolo[4,3-a]pyrazine derivatization , where nucleophilic substitution at halogenated positions enabled structural diversification.

Oxidation of the Triazole Ring

The triazolo[1,5-a]quinazoline core undergoes selective oxidation:

  • Peracid-mediated oxidation (mCPBA, CH₂Cl₂, 0°C → rt):
    Converts the triazole ring to a triazole N-oxide, increasing electrophilicity for downstream coupling reactions .
    Impact : N-Oxide derivatives show 2.3-fold enhanced DNA intercalation capacity compared to parent compounds .

  • KMnO₄/H₂SO₄ oxidative ring expansion :
    Generates fused quinazoline-diazepinone systems under harsh conditions (Δ = 120°C, 24 hrs).

Hydrolysis of the Carboxamide Group

The 8-carboxamide group is hydrolyzed under acidic or basic conditions:

Condition Product Application
6M HCl, reflux, 8 hrs8-Carboxylic acid derivativeChelating agents for metal complexes
NaOH/EtOH, Δ, 4 hrsPrimary amine via Hofmann degradationBuilding block for urea/thiourea hybrids

Carboxylic acid derivatives demonstrate anti-inflammatory activity in carrageenan-induced edema models (49.65% inhibition at 50 mg/kg) .

Cycloaddition Reactions

The triazole ring participates in [3+2] cycloadditions:

  • Copper-catalyzed azide-alkyne (CuAAC) :
    With terminal alkynes (e.g., propargyl ethers) to form bis-triazole architectures .
    Example : Reaction with 4-ethynylanisole yields derivatives with IC₅₀ = 2.44 μM against HCT-116 cells .

  • Nitrile oxide dipolar cycloaddition :
    Forms isoxazoline-linked conjugates under mild conditions (rt, 12 hrs).

Functionalization via Cross-Coupling

Palladium-mediated reactions modify the 2-fluorophenyl group:

Reaction Type Catalyst System Products
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, dioxaneBiaryl derivatives with extended π-systems
Buchwald-HartwigPd₂(dba)₃/Xantphos, Cs₂CO₃Aminated analogs for solubility tuning

Biaryl derivatives exhibit improved topoisomerase II inhibition (IC₅₀ = 15.16 μM vs. 28.7 μM for parent) .

Reductive Amination

The 5-oxo group undergoes reductive amination:

  • NaBH₃CN/MeOH, NH₄OAc :
    Converts the ketone to a secondary amine, enabling salt formation for pharmacokinetic optimization .

Critical Analysis of Reaction Outcomes

Key structure-activity relationship (SAR) trends emerge:

  • Electron-withdrawing substituents (e.g., -F, -CF₃) at the 2-fluorophenyl ring improve electrophilic reactivity by 40% .

  • Steric hindrance from N-benzyl groups reduces cycloaddition yields by up to 60% .

  • Hydrolyzed carboxylic acid derivatives show 3.8-fold higher aqueous solubility vs. carboxamide precursors .

Data correlates with triazoloquinazoline derivatives tested against A549 and MCF-7 cell lines, where substituent polarity directly influenced IC₅₀ values (R² = 0.89) .

This compound's reactivity profile enables rational design of derivatives targeting enzymes (COX-2, DNA gyrase) and nucleic acids, as evidenced by its use in anticancer and antimicrobial lead optimization campaigns.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing the triazole and quinazoline moieties exhibit significant antimicrobial properties. N-(2-chlorobenzyl)-3-(2-fluorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide has been evaluated for its antibacterial and antifungal activities.

  • Case Study : A study demonstrated that derivatives of triazoles showed potent activity against various bacterial strains including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The structure-activity relationship (SAR) indicated that substitutions at specific positions on the phenyl rings significantly influenced the antimicrobial efficacy .

Anticancer Properties

The quinazoline framework is well-known for its anticancer properties. Compounds similar to this compound have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells.

  • Evidence : Research has shown that quinazoline derivatives can inhibit specific kinases involved in cancer progression. For instance, studies have reported that certain triazole-containing compounds exhibit selective inhibition of cancer cell lines .

Neuroprotective Effects

Recent investigations suggest that triazole derivatives may possess neuroprotective effects. The ability of this compound to modulate neurotransmitter systems presents potential for treating neurodegenerative diseases.

  • Research Findings : Compounds with similar structures have shown promise in protecting neurons from oxidative stress and excitotoxicity, which are critical factors in diseases such as Alzheimer's and Parkinson's .

Antioxidant Activity

The antioxidant properties of triazole derivatives have been extensively studied. This compound may contribute to reducing oxidative stress in biological systems.

  • Study Insights : Compounds in this class have demonstrated the ability to scavenge free radicals effectively and enhance the body's antioxidant defense mechanisms .

Mechanism of Action

The mechanism of action of N-(2-chlorobenzyl)-3-(2-fluorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. This interaction can lead to the modulation of various biological processes, such as cell signaling, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The compound shares structural motifs with triazolopyrimidine derivatives reported in , such as fused triazole and aromatic rings. However, key differences include:

  • Core Structure : The target compound uses a triazoloquinazoline core, whereas analogs in feature a triazolopyrimidine core. The quinazoline system’s larger π-conjugated structure may improve binding affinity to biological targets.
  • Substituents: The 2-chlorobenzyl and 2-fluorophenyl groups in the target compound contrast with the methyl and oxygen-containing acetylhydrazone groups in ’s derivatives. Halogenated aromatic groups are known to enhance lipophilicity and membrane penetration .

Bioactivity Trends

highlights that triazolopyrimidine derivatives with chiral centers (e.g., R-configuration at α-methyl positions) exhibit enhanced herbicidal and fungicidal activities. For example:

  • Compounds with 5,7-dimethyl-triazolopyrimidine cores showed moderate inhibition of Amaranthus retroflexus (weed species) at 100 μg/mL.
  • Introduction of acetylhydrazone moieties improved antifungal activity against Fusarium oxysporum .

While the target compound lacks explicit bioactivity data, its structural features (e.g., halogen substituents, rigid core) align with trends observed in active analogs, suggesting comparable or superior efficacy.

Data Table: Key Features of Triazoloquinazoline vs. Triazolopyrimidine Derivatives

Feature Target Compound Analogs
Core Structure Triazoloquinazoline Triazolopyrimidine
Key Substituents 2-Chlorobenzyl, 2-fluorophenyl Methyl, acetylhydrazone
Bioactivity Hypothesized herbicidal/fungicidal (based on structural analogs) Confirmed herbicidal (e.g., Amaranthus inhibition) and fungicidal
Chiral Centers Not reported Present (R-configuration enhances activity)
Synthetic Complexity Likely high (multistep functionalization) Moderate (oxidation and hydrazone formation)

Biological Activity

N-(2-chlorobenzyl)-3-(2-fluorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide is a compound within the triazole family, which has garnered attention for its potential biological activities. This article delves into its pharmacological profile, focusing on its antimicrobial and anticancer properties, as well as structure-activity relationships (SAR) that inform its efficacy.

Antimicrobial Properties

1. Antibacterial Activity:
Research indicates that compounds containing the triazole moiety exhibit significant antibacterial activity against various strains of bacteria. For instance, triazole derivatives have been shown to possess minimum inhibitory concentrations (MIC) ranging from 0.125 to 8 μg/mL against pathogens such as Staphylococcus aureus and Escherichia coli . The incorporation of halogenated phenyl groups, such as the 2-chlorobenzyl group in our compound of interest, may enhance this activity due to increased lipophilicity and better interaction with bacterial membranes.

2. Antifungal Activity:
Similar studies have demonstrated that triazole derivatives can effectively combat fungal infections. For example, certain triazole-fused compounds have shown potent antifungal activity against Candida albicans and Aspergillus fumigatus, with MIC values significantly lower than those of standard antifungal agents . This suggests that this compound could be a promising candidate for further antifungal research.

Anticancer Properties

The compound's structural features may also confer anticancer properties. Triazoles are known to interact with various biological targets involved in cancer progression. For example, modifications to the triazole ring can affect its ability to inhibit cell proliferation in cancer cell lines . Compounds similar to our target have exhibited cytotoxic effects against breast cancer and leukemia cell lines.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of triazole-containing compounds. The presence of electron-withdrawing groups (like chlorine and fluorine) on the phenyl rings has been linked to enhanced potency against microbial targets and improved selectivity towards cancer cells .

Structural Feature Biological Activity Comments
2-Chlorobenzyl GroupIncreased antibacterial activityEnhances lipophilicity
2-Fluorophenyl GroupPotential anticancer effectsModifies electronic properties
Triazole RingBroad spectrum of activityKey pharmacophore

Study 1: Antimicrobial Evaluation

In a study evaluating various triazole derivatives, one compound with a structure similar to this compound was tested against multi-drug resistant strains. The results indicated an MIC of 4 μg/mL against MRSA, highlighting its potential as an alternative treatment option .

Study 2: Anticancer Activity

Another study focused on a series of triazoloquinazoline derivatives demonstrated that modifications at the 8-carboxamide position significantly influenced cytotoxicity in human cancer cell lines. The compound exhibited IC50 values in the low micromolar range against several cancer types, suggesting a promising avenue for development .

Q & A

Q. What are the recommended synthetic routes and characterization methods for this compound?

  • Methodological Answer : The synthesis of this triazoloquinazoline derivative typically involves multi-step heterocyclization. A plausible route includes:
  • Step 1 : Condensation of a fluorophenyl-substituted precursor with a chlorobenzyl amine under reflux in tetrahydrofuran (THF) or dioxane .
  • Step 2 : Cyclization via trifluoroacetylation or oxalate-mediated coupling to form the triazole-quinazoline fused core .
  • Characterization : Use ¹H/¹³C NMR to confirm regioselectivity of the triazole ring, high-resolution mass spectrometry (HRMS) for molecular weight validation, and X-ray crystallography (if crystals are obtainable) for absolute stereochemical assignment .

Q. How can researchers screen its biological activity in preliminary studies?

  • Methodological Answer :
  • In vitro assays : Prioritize enzyme inhibition studies (e.g., kinase or protease targets) due to the triazoloquinazoline scaffold’s known affinity for ATP-binding pockets. Use fluorescence polarization or calorimetry for binding constant determination.
  • Cell-based models : Test cytotoxicity in cancer cell lines (e.g., HCT-116 or HeLa) with dose-response curves (IC₅₀ values) and compare to structurally related compounds to identify SAR trends .

Advanced Research Questions

Q. What computational strategies are effective for studying its reaction mechanisms and electronic properties?

  • Methodological Answer :
  • Reaction Path Analysis : Employ density functional theory (DFT) at the B3LYP/6-31G* level to map energy profiles for key steps (e.g., cyclization). Solvent effects can be modeled using the SMD continuum approach .
  • Electronic Properties : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites. Use Molecular Electrostatic Potential (MESP) maps to assess interactions with biological targets .

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Methodological Answer :
  • Data Triangulation : Cross-validate assays using orthogonal techniques (e.g., SPR vs. enzymatic activity assays).
  • Statistical Design of Experiments (DoE) : Apply factorial design to isolate variables (e.g., pH, temperature) influencing bioactivity. Use ANOVA to identify significant factors and optimize conditions .

Q. What methodologies are recommended for studying its pharmacokinetic properties?

  • Methodological Answer :
  • In vitro ADME : Use Caco-2 cell monolayers for permeability studies and liver microsomes (human/rat) for metabolic stability. Monitor metabolites via LC-MS/MS.
  • Plasma Protein Binding : Employ equilibrium dialysis or ultrafiltration to quantify unbound fraction, critical for dose-response correlations .

Methodological Considerations for Experimental Design

Q. How to optimize synthetic yield while minimizing byproducts?

  • Answer :
  • Process Optimization : Use response surface methodology (RSM) to model variables (e.g., solvent polarity, catalyst loading). For example, a Central Composite Design (CCD) can identify optimal reflux time and temperature .
  • Byproduct Analysis : Track intermediates via TLC or HPLC-MS. Quench reactions at intervals to isolate and characterize side products (e.g., dimerization species) .

Q. What techniques validate the compound’s stability under experimental conditions?

  • Answer :
  • Forced Degradation Studies : Expose the compound to heat (40–80°C), light (ICH Q1B guidelines), and hydrolytic conditions (acid/base). Monitor degradation via UPLC-PDA and identify products using HRMS .

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